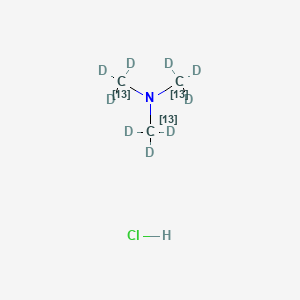
Trimethylammonium chloride-13c3,d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylammonium chloride-13c3,d9 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of trimethylammonium chloride, an endogenous metabolite. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling which makes it useful for tracing and quantitation in various studies .
准备方法
合成路线和反应条件
三甲基氯化铵-13c3,d9 的合成涉及将氢的稳定重同位素(氘)和碳-13 掺入三甲基氯化铵分子中。 此过程通常涉及使用标记的前体和特定的反应条件,以确保正确的同位素标记 .
工业生产方法
三甲基氯化铵-13c3,d9 的工业生产是在受控条件下进行的,以确保高纯度和一致的同位素标记。 该过程涉及使用专门的设备和技术,以安全有效地处理标记化合物 .
化学反应分析
反应类型
三甲基氯化铵-13c3,d9 可以发生各种化学反应,包括:
氧化: 此反应涉及电子损失,可以由氧化剂促进。
还原: 此反应涉及电子获得,可以由还原剂促进。
取代: 此反应涉及用另一种原子或原子团替换一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂以及各种用于取代反应的亲核试剂。 这些反应的条件会因所需结果和使用的具体试剂而异 .
主要形成的产物
从这些反应中形成的主要产物取决于使用的具体反应和条件。 例如,氧化可能导致羰基化合物的形成,而还原可能产生醇或胺 .
科学研究应用
三甲基氯化铵-13c3,d9 在科学研究中具有广泛的应用:
化学: 它用作涉及代谢途径和反应机制的研究中的示踪剂。
生物学: 它用于细胞代谢和酶活性的研究。
医学: 它用于药代动力学研究,以了解药物的吸收、分布、代谢和排泄。
工业: 它用于新材料的开发和质量控制过程 .
作用机制
三甲基氯化铵-13c3,d9 的作用机制涉及将其掺入代谢途径中,在那里它充当示踪剂。标记的同位素使研究人员能够跟踪化合物在生物系统中的移动和转化。 这提供了关于各种过程中涉及的分子靶点和途径的宝贵信息 .
相似化合物的比较
类似化合物
三甲基氯化铵: 该化合物的非标记版本。
氘代化合物: 其他用氘标记的化合物。
碳-13 标记化合物: 其他用碳-13 标记的化合物。
独特性
三甲基氯化铵-13c3,d9 由于同时标记了氘和碳-13 而具有独特性。 这种双重标记在示踪研究中提供了更高的灵敏度和特异性,使其成为科学研究中宝贵的工具 .
属性
分子式 |
C3H10ClN |
|---|---|
分子量 |
107.60 g/mol |
IUPAC 名称 |
1,1,1-trideuterio-N,N-bis(trideuterio(113C)methyl)(113C)methanamine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1D3,2+1D3,3+1D3; |
InChI 键 |
SZYJELPVAFJOGJ-PGPWJICYSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H].Cl |
规范 SMILES |
CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



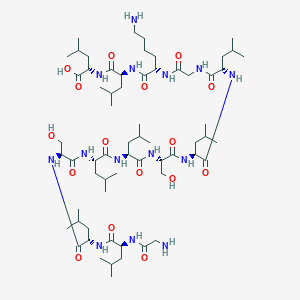
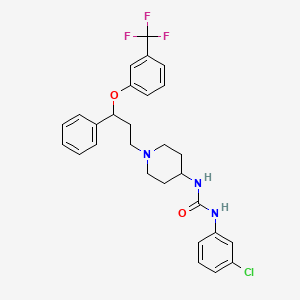



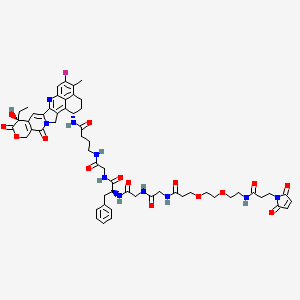
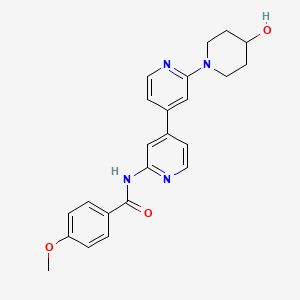

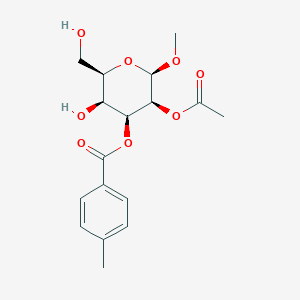
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)

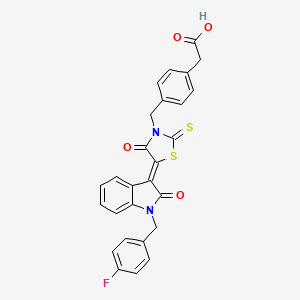
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
